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Compound of Interest

Compound Name: D-Valinol

Cat. No.: B105835

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for D-Valinol,
a chiral amino alcohol widely used as a building block in the synthesis of pharmaceuticals and
other specialty chemicals. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource

for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The quantitative spectroscopic data for D-Valinol is summarized in the tables below. As D-
Valinol and its enantiomer, L-Valinol, exhibit identical NMR and IR spectra, data from L-Valinol
is also considered representative.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Data for D-Valinol (Solvent: CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm
-CH:20H

~3.55 dd 1H (diastereotopic proton
a)
-CH20H

~3.25 dd 1H (diastereotopic proton
b)

~2.60 m 1H -CH(NH2)

~1.70 m 1H -CH(CHs)2
-NHz and -OH

~2.10 brs 3H (exchangeable
protons)
-CH(CH3)2

0.95 d 3H (diastereotopic methyl
a)
-CH(CHs3s)2

0.88 d 3H (diastereotopic methyl

b)

Note: Chemical shifts and coupling constants are approximate and can vary slightly based on

solvent and concentration.

Table 2: 13C NMR Data for D-Valinol (Solvent: CDCIs)

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://www.benchchem.com/product/b105835?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) ppm Assignment
~65.5 -CH20H
~58.0 -CH(NH?2)
~31.0 -CH(CH3)2
~19.5 -CH(CH3)2 (a)
~18.0 -CH(CHs)2 (b)

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for D-Valinol (Neat)

Wavenumber (cm~?)

Intensity

Assighment

3400-3200 Strong, Broad O-H and N-H stretching
2960-2850 Strong C-H stretching (aliphatic)
1590 Medium N-H bending (scissoring)
1470 Medium C-H bending

C-O stretching (primar
1050 Strong a(p Y

alcohol)

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Fragments for D-Valinol (GC-MS, Electron lonization)[1]
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miz Relative Intensity Proposed Fragment

103 Low [M]* (Molecular lon)

72 High (Base Peak) [M - CH20H]*

60 Medium ;I\:IO;J;:;H7]+ (Loss of isopropyl
55 Medium [CaH7]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Dissolve approximately 10-20 mg of D-Valinol in 0.6-0.8 mL of
deuterated chloroform (CDCIs).

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

» 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.
o Set a spectral width of approximately 12 ppm.
o Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
o Process the data with Fourier transformation, phase correction, and baseline correction.
o Reference the spectrum to the residual solvent peak of CDCIs at 7.26 ppm.

e 13C NMR Acquisition:
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o Acquire a proton-decoupled 13C spectrum.
o Set a spectral width of approximately 220 ppm.

o A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural
abundance of 13C.

o Process the data similarly to the *H spectrum.

o Reference the spectrum to the CDCIs solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in D-Valinol.

Methodology:

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of neat (liquid or molten) D-Valinol directly onto the ATR crystal.
o Ensure good contact between the sample and the crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker
Tensor 27 FT-IR.[1]

o Data Acquisition:

o

Record a background spectrum of the clean, empty ATR crystal.

[¢]

Record the sample spectrum over a range of 4000 to 400 cm~1.

[¢]

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

[e]

The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of D-Valinol.
Methodology:
o Sample Introduction (Gas Chromatography - GC):

o Dissolve a small amount of D-Valinol in a volatile organic solvent (e.g., methanol or
dichloromethane).

o Inject a small volume (e.g., 1 pL) of the solution into the GC inlet.

o Use a suitable capillary column (e.g., a nonpolar column like DB-5) and a temperature
program to separate the analyte.

« lonization (Electron lonization - El):

o The analyte is bombarded with a high-energy electron beam (typically 70 eV) as it elutes
from the GC column.

o This causes ionization and fragmentation of the D-Valinol molecules.
e Mass Analysis:

o The resulting positively charged ions are accelerated and separated based on their mass-
to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection:

o The abundance of each ion is measured, and a mass spectrum is generated, plotting
relative intensity versus m/z.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a D-Valinol sample.
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General workflow for the spectroscopic analysis of D-Valinol.

Mass Spectrometry Fragmentation of D-Valinol

The primary fragmentation pathway of D-Valinol upon electron ionization is depicted below.
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Proposed fragmentation pathway for D-Valinol in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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